molecular formula C18H16ClNO3S B2929022 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide CAS No. 863007-62-9

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide

Cat. No. B2929022
CAS RN: 863007-62-9
M. Wt: 361.84
InChI Key: LHWXYMKXIJADMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide, also known as CPDT, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. The inhibition of PTP1B by CPDT has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

Mechanism of Action

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide acts as a potent inhibitor of PTP1B, which is an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate proteins. By inhibiting PTP1B, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide enhances insulin signaling and improves glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, enhanced glucose uptake and utilization, reduced adiposity and body weight, and improved lipid metabolism. These effects are primarily mediated through the inhibition of PTP1B and the subsequent enhancement of insulin signaling and glucose homeostasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide in lab experiments is its potency and specificity as a PTP1B inhibitor. This allows for precise modulation of insulin signaling and glucose homeostasis in experimental models. However, one limitation of using N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is its relatively complex synthesis process, which may limit its availability and accessibility for some researchers.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide, including:
1. Optimization of the synthesis process to improve yield and scalability.
2. Further characterization of the biochemical and physiological effects of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide, including its effects on lipid metabolism and inflammation.
3. Development of novel formulations and delivery methods for N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide to improve its pharmacokinetic and pharmacodynamic properties.
4. Evaluation of the safety and efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide in clinical trials for the treatment of type 2 diabetes and other metabolic disorders.
5. Investigation of the potential synergistic effects of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide with other pharmacological agents for the treatment of metabolic disorders.
In conclusion, N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is a promising compound with significant potential for the treatment of type 2 diabetes and other metabolic disorders. Its potent inhibition of PTP1B and subsequent enhancement of insulin signaling and glucose homeostasis make it an attractive therapeutic target for further research and development.

Synthesis Methods

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 3-methylbenzoyl chloride, followed by the reaction with 3-thiophene carboxylic acid and subsequent oxidation with m-chloroperbenzoic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Several in vitro and in vivo studies have demonstrated the efficacy of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide in improving insulin sensitivity and glucose tolerance, as well as reducing body weight and adiposity in animal models of obesity and diabetes.

properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-13-4-2-5-14(10-13)18(21)20(16-7-3-6-15(19)11-16)17-8-9-24(22,23)12-17/h2-11,17H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWXYMKXIJADMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.